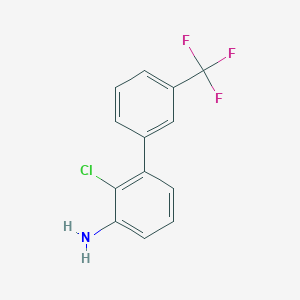

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

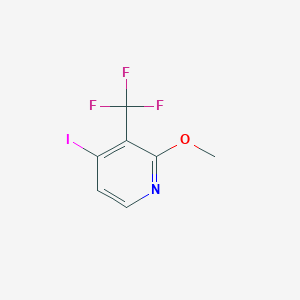

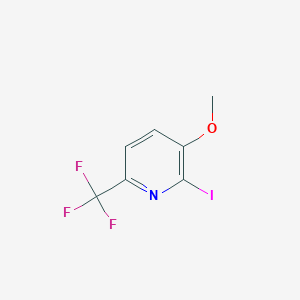

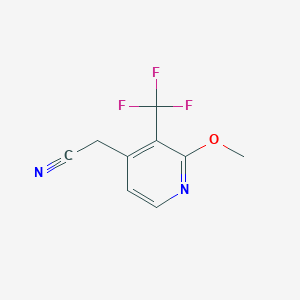

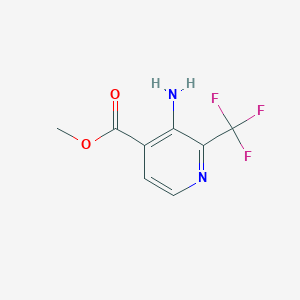

“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound with the CAS Number: 1261547-75-4 and a linear formula of C13H9ClF3N . It has a molecular weight of 271.67 . The IUPAC name for this compound is 2-chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-3-ylamine .

Molecular Structure Analysis

The InChI code for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is 1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 .Physical And Chemical Properties Analysis

“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is stored in a dark place, under an inert atmosphere, at room temperature . The physical form can be liquid, solid, semi-solid, or lump .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

The trifluoromethyl group in 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine is a common pharmacophore in drug design due to its lipophilic nature and ability to enhance binding affinity through strong dipole-dipole interactions. This compound can serve as an intermediate in synthesizing various pharmaceuticals, including kinase inhibitors, antiviral drugs, and anti-inflammatory agents . Its unique structure allows for the creation of novel molecules with potential therapeutic benefits.

Agrochemicals

In the agrochemical industry, compounds like 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine are valuable for developing new pesticides and herbicides. The trifluoromethyl group can improve the biological activity of these compounds, making them more effective at lower dosages, which is beneficial for reducing environmental impact .

Electronics

Fluorinated organic compounds are increasingly important in electronics for their high thermal stability and unique electronic properties2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine could be utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) or as part of liquid crystals for display technologies .

Catalysis

The compound’s structural motif can be used to develop new catalysts or ligands in transition metal-catalyzed reactions. Its ability to stabilize reactive intermediates and influence reaction pathways makes it a candidate for creating more efficient and selective catalyst systems .

Material Science

In material science, 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine can contribute to the development of advanced materials with unique properties, such as high resistance to solvents and chemicals, or materials with specific refractive indices for optical applications .

Chemical Synthesis

As a building block in organic synthesis, this compound can be used to introduce the trifluoromethyl group into more complex molecules. Its reactivity allows for various functional group transformations, which can lead to the synthesis of a wide array of organic compounds with potential applications across different fields of chemistry .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” were not found in the search results, it is noted that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It is known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity .

Biochemical Pathways

The presence of the trifluoromethyl group can influence various biochemical processes .

Pharmacokinetics

The trifluoromethyl group in organic compounds can influence their physico-chemical behavior .

Result of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .

Eigenschaften

IUPAC Name |

2-chloro-3-[3-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHKQQRUPXQDTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.